molecular formula C19H18N2O2 B5768427 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B5768427
M. Wt: 306.4 g/mol
InChI Key: KTRKWJLBPZPYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as FMIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. This compound has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its high purity and high yield synthesis method. This allows for consistent and reliable results in lab experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity. Other future directions include investigating the potential of this compound as an anti-inflammatory agent and exploring its potential in other therapeutic areas.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 3-formyl-2-methylindole and N-methyl-N-phenylacetamide in the presence of a catalyst. This method has been extensively studied and optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRKWJLBPZPYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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